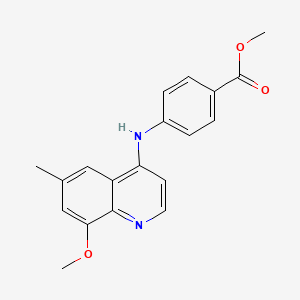

Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl 4-[(8-methoxy-6-methylquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C19H18N2O3/c1-12-10-15-16(8-9-20-18(15)17(11-12)23-2)21-14-6-4-13(5-7-14)19(22)24-3/h4-11H,1-3H3,(H,20,21) |

InChI Key |

FAIQVLGMMUUDHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)OC)NC3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction:

- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.

- Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.

Chemical Reactions Analysis

Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate undergoes several chemical reactions:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

Reduction: Reduction with hydrogen gas over a metal catalyst yields the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions.

Major Products: The primary products include derivatives with modified quinoline or benzoate moieties.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that quinoline derivatives exhibit significant activity against various bacterial strains and fungi. Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate is particularly noted for:

- Inhibition of Bacterial Growth : It has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : Preliminary studies indicate activity against fungal strains like Candida albicans.

Anticancer Properties

Quinoline derivatives are widely studied for their anticancer potential. This compound has been explored for:

- Cytotoxic Effects : Research suggests that this compound can induce apoptosis in tumor cells, making it a candidate for cancer therapy.

- Mechanistic Studies : Interaction studies reveal its ability to bind to DNA and inhibit critical cellular processes involved in cancer cell proliferation.

Drug Development

The unique structural features of this compound make it a valuable building block in drug synthesis. Its applications include:

- Lead Compound for New Drugs : Its derivatives may serve as lead compounds in developing new therapeutic agents targeting infectious diseases and cancer.

- Formulation Development : The compound's solubility and stability characteristics are being studied for formulation into effective drug delivery systems.

Antimicrobial Efficacy Study

In a study published in RSC Advances, researchers synthesized several quinoline derivatives, including this compound, and evaluated their antimicrobial activity against various microorganisms. The compound exhibited significant inhibition zones against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/ml, indicating its potential as an antituberculosis agent .

Cytotoxicity Assessment

A separate study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with IC50 values suggesting effective inhibition of cell viability at low concentrations .

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Core: The quinoline core in the target compound differs from triazine (herbicides), chromen (coumarin derivatives), and indolizine (research chemicals). Chromen derivatives (e.g., ) often exhibit fluorescence, suggesting divergent applications in imaging or material sciences .

Substituent Effects: Amino vs. Sulfonylurea Linkage: The amino group in the target compound may improve hydrogen-bonding capacity, increasing solubility compared to sulfonylurea-containing herbicides (e.g., metsulfuron), which rely on lipophilic groups for plant membrane penetration . Methoxy and Methyl Groups: These substituents are conserved across multiple compounds, likely contributing to metabolic stability and steric effects.

Molecular Weight and Bioavailability :

- The target compound’s molecular weight is likely intermediate between indolizine (327 Da) and chromen (390 Da) derivatives. Lower molecular weights (e.g., indolizine) may favor better bioavailability, while higher weights (e.g., chromen) could enhance binding specificity .

Biological Activity

Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate, a compound with the molecular formula and a molecular weight of approximately 322.36 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Structural Characteristics

The compound features a complex structure that includes:

- A methoxy-substituted quinoline moiety.

- An amino group linked to a benzoate structure.

These structural elements contribute to its diverse biological interactions, which are essential for its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. For instance, derivatives of quinoline are often tested for their ability to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Butyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate | Similar quinoline structure; butyl instead of methyl | Antimicrobial activity reported |

| Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate | Ethyl group; similar quinoline core | Potential anticancer properties |

| Methyl 4-amino benzoate | Simple amine structure; lacks quinoline moiety | Basic antimicrobial properties |

Preliminary studies suggest that this compound may inhibit cellular processes critical for bacterial proliferation, potentially through mechanisms involving DNA interaction or enzyme inhibition.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. This compound has been shown to exhibit cytotoxic effects on various tumor cell lines. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, possibly by interfering with cell cycle-related proteins such as cyclin-dependent kinases (CDKs).

A notable study highlighted the selective cytotoxicity of quinoline derivatives against cancer cells without affecting normal human keratinocytes, underscoring their potential as targeted cancer therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- DNA Binding : The compound may interact with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or inflammation pathways.

- Cytokine Modulation : The compound could modulate cytokine release, impacting inflammatory responses in diseases such as asthma and other lung conditions .

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various quinoline derivatives, including this compound, against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of approximately 50 µM against E. coli and 75 µM against S. agalactiae .

- Anticancer Screening : In another investigation, this compound was tested against breast cancer cell lines (MDA-MB-231 and BT-549). The compound exhibited significant cytotoxicity with an EC50 value in the low micromolar range, suggesting strong potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 4-((8-methoxy-6-methylquinolin-4-yl)amino)benzoate, and how can reaction yields be optimized?

The compound can be synthesized via reductive alkylation, as demonstrated for structurally analogous quinoline-benzoate hybrids. A typical procedure involves reacting 8-methoxy-6-methylquinolin-4-amine with methyl 4-formylbenzoate in the presence of NaBH₄ in glacial acetic acid (AcOH) under reflux conditions. For example, a similar synthesis achieved a 70–76% yield by optimizing stoichiometry (1:1.2 molar ratio of amine to aldehyde) and reaction time (6 hours under reflux). Recrystallization from ethanol or benzene-ethanol mixtures enhances purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : Key signals include the methoxy group (δ ~3.82 ppm, singlet), methylene bridge (δ ~4.45 ppm, singlet), and aromatic protons (quinoline and benzoate moieties between δ 6.50–8.90 ppm). The NH proton typically appears as a broad singlet near δ 6.61 ppm .

- ¹³C NMR : The ester carbonyl resonates at δ ~166.45 ppm, while quinoline carbons appear between δ 120–148 ppm .

- IR : Stretching vibrations for C=O (ester) at ~1720 cm⁻¹ and NH (amine) at ~3246 cm⁻¹ confirm functional groups .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Flash column chromatography using chloroform or a C₆H₁₄/CH₂Cl₂ (50:50 v/v) eluent system effectively removes unreacted starting materials and byproducts. Recrystallization from ethanol or benzene-ethanol mixtures further improves purity, as evidenced by sharp melting points (e.g., 189–190°C for analogous compounds) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

Q. What computational tools are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., bacterial enzymes). For example, quinoline derivatives have shown antibacterial activity by inhibiting MurD ligase .

- QSAR Modeling : Utilize Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. Substituents on the quinoline ring (e.g., methoxy, methyl groups) significantly influence lipophilicity and binding affinity .

Q. How should researchers address discrepancies in biological activity data across different studies?

- Experimental Design : Standardize assays (e.g., MIC values for antibacterial studies using Staphylococcus aureus ATCC 25923).

- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions.

- Data Normalization : Account for solvent effects (e.g., DMSO concentration ≤1% v/v) and cell viability controls in cytotoxicity assays .

Q. What safety protocols are critical when handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.